molecular formula C23H21N3O5S2 B3297376 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 895441-52-8

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B3297376
CAS No.: 895441-52-8
M. Wt: 483.6 g/mol
InChI Key: LLJQXBWENSRDEN-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with dimethoxy groups at positions 5 and 4. The compound integrates a sulfamoyl moiety (methylphenylsulfamoyl) at the para position of the benzamide ring.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-26(16-7-5-4-6-8-16)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-18-13-19(30-2)20(31-3)14-21(18)32-23/h4-14H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJQXBWENSRDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, a complex organic compound, belongs to the sulfonamide class and exhibits significant biological activity. This compound features a benzothiazole moiety, which is known for its pharmacological properties, and a sulfonamide group that is recognized for its antibacterial effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5S2C_{23}H_{27}N_{3}O_{5}S_{2} with a molecular weight of approximately 489.6 g/mol. The structural characteristics include:

  • Benzothiazole moiety : Contributes to anticancer and anti-inflammatory activities.
  • Sulfonamide group : Inhibits bacterial dihydropteroate synthase, impacting folate synthesis.
  • Dimethoxy and cyclohexyl groups : Enhance pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.
  • Receptor Modulation : By interacting with specific receptors, it alters receptor conformation and affects downstream signaling pathways.
  • Antibacterial Activity : The sulfonamide moiety's mechanism involves blocking bacterial folate synthesis, which is crucial for bacterial growth and replication.

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound exhibits notable antibacterial and antifungal activities. For instance:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase.
  • Fungal Activity : Preliminary data suggest antifungal properties against common pathogens.

Case Studies

  • Zebrafish Embryo Toxicity Study : A study published in International Journal of Molecular Sciences evaluated the toxicity of similar benzamide derivatives on zebrafish embryos. Compounds in this class exhibited varying levels of toxicity, with some showing low toxicity thresholds (e.g., 20.58 mg/L) while maintaining significant biological activity against pathogens .
  • Pharmacological Evaluation : Research indicates that compounds with similar structures to this compound demonstrate promising results in treating conditions related to insulin resistance and dyslipidemia .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityAntifungal ActivityToxicity (Zebrafish)
This compoundHighModerate20.58 mg/L
Similar Benzamide Derivative 1ModerateHigh15 mg/L
Similar Benzamide Derivative 2LowModerate25 mg/L

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a broader class of sulfonamide- and benzothiazole-containing derivatives. Key structural analogs include:

Compound Class Core Structure Key Substituents Functional Groups Present
Target Compound Benzamide-benzothiazole 5,6-Dimethoxy (benzothiazole); methyl(phenyl)sulfamoyl (benzamide) Amide, sulfonamide, methoxy
Hydrazinecarbothioamides [4–6] Benzohydrazide-thioureido 2,4-Difluorophenyl; 4-X-phenylsulfonyl (X = H, Cl, Br) Thiourea, sulfonyl, carbonyl
1,2,4-Triazole-3-thiones [7–9] Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole, thione, sulfonyl
S-Alkylated Triazoles [10–15] Triazole-thioether α-Halogenated ketones (phenyl/4-fluorophenyl) Thioether, ketone, triazole

Key Observations :

  • The target compound lacks the triazole-thione backbone seen in [7–9], instead retaining a benzamide linkage , which enhances rigidity and may influence binding affinity .
  • The 5,6-dimethoxy substitution on the benzothiazole ring distinguishes it from halogenated analogs (e.g., 2,4-difluorophenyl in [4–15]), which may alter electronic properties and solubility .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
Compound Type Key IR Bands (cm⁻¹) Functional Group Confirmation
Target Compound (Expected) ~1660–1680 (C=O amide); ~1250 (S=O sulfonyl) Amide, sulfonamide
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O); 1243–1258 (C=S) Thiourea, carbonyl
Triazole-thiones [7–9] 1247–1255 (C=S); absence of C=O Thione tautomer
  • The absence of C=O bands in [7–9] confirms cyclization to triazoles, whereas the target compound retains the amide carbonyl, as inferred from its structure .
  • The C=S stretch (~1250 cm⁻¹) in [4–6] and [7–9] is absent in the target compound, replaced by S=O vibrations from the sulfamoyl group .
Nuclear Magnetic Resonance (NMR)
  • 1H-NMR : The target compound’s dimethoxy groups would produce singlet peaks at ~3.8–4.0 ppm, distinct from the 2,4-difluorophenyl multiplets (δ 6.8–7.5 ppm) in [4–15] .
  • 13C-NMR : The benzothiazole carbons (C-2, C-5, C-6) would resonate at ~150–160 ppm, differing from triazole carbons in [7–15] (δ 140–155 ppm) .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeKey ImpactEvidence
Temperature60–80°CReduces side reactions
SolventDMF/DCMEnhances reactant solubility
Reaction Time12–24 hoursEnsures complete cyclization
MonitoringTLC/HPLCValidates intermediate purity

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfamoyl C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Basic: How can researchers assess the initial biological activity of this compound in vitro?

Answer:

  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced: How can computational modeling resolve uncertainties in the compound’s mechanism of action?

Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis modulation) using software like AutoDock .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time .
  • QSAR Studies : Corrogate structural features (e.g., methoxy groups) with bioactivity to guide derivative design .

Advanced: What strategies address contradictions in reported biological activities across different studies?

Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting alongside viability assays) .
  • Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent/DMSO concentration effects) .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer:

  • Derivative Synthesis : Modify substituents (e.g., replace methoxy with halogens) to probe electronic effects .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfamoyl moiety) for target binding .
  • In Silico Screening : Prioritize derivatives with predicted enhanced solubility or affinity before synthesis .

Advanced: What methodologies enhance the compound’s aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
  • Co-Crystallization : Use co-solvents (e.g., PEG) to stabilize amorphous forms .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Single-Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain diffraction-quality crystals .
  • SHELX Refinement : Use SHELXL for high-resolution structure determination, particularly for hydrogen-bonding networks .
  • Twinned Data Analysis : Apply SHELXD/SHELXE for phasing in cases of crystal twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

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